molecular formula C23H19ClFNO2 B2462867 (1E)-1-[(4-chlorophenyl)amino]-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pent-1-en-3-one CAS No. 477888-81-6

(1E)-1-[(4-chlorophenyl)amino]-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pent-1-en-3-one

Cat. No.: B2462867
CAS No.: 477888-81-6
M. Wt: 395.86
InChI Key: MIGPSMVPSKDBFH-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-[(4-chlorophenyl)amino]-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pent-1-en-3-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-chlorophenyl)amino]-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pent-1-en-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the enone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the anilino group: This step might involve nucleophilic substitution reactions where aniline derivatives react with halogenated intermediates.

    Attachment of the phenoxy group: This can be done through etherification reactions using phenol derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-chlorophenyl)amino]-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(4-chlorophenyl)amino]-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pent-1-en-3-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-chlorophenyl)amino]-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pent-1-en-3-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Pathways involved: Specific biochemical pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chloroanilino)-4-phenylpent-1-en-3-one
  • (E)-1-(4-fluoroanilino)-4-(3-chlorophenoxy)pent-1-en-3-one

Uniqueness

(1E)-1-[(4-chlorophenyl)amino]-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pent-1-en-3-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-1-(4-chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c1-16(23(27)13-14-26-19-9-7-18(24)8-10-19)28-20-11-12-21(22(25)15-20)17-5-3-2-4-6-17/h2-16,26H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGPSMVPSKDBFH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CNC1=CC=C(C=C1)Cl)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/NC1=CC=C(C=C1)Cl)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.